4-甲氧基-2-(4-甲氧基苯基)-1-苯并噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

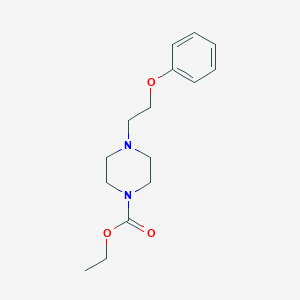

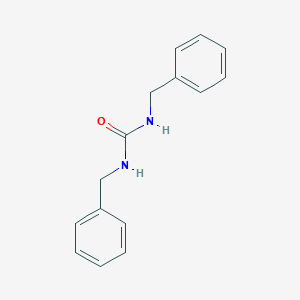

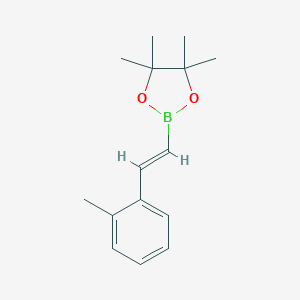

The compound 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is a derivative of benzothiophene, which is a heterocyclic compound containing both benzene and thiophene rings. The presence of methoxy groups on the benzene ring can significantly affect the electronic properties and reactivity of the molecule due to resonance effects and steric hindrance .

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves cyclization reactions. For instance, 4-Aryl-2-sulfenyl-2H-1-benzothiopyrans, which are structurally related to the compound of interest, can be synthesized via lithiation and intramolecular cyclization of corresponding precursors . Another approach for synthesizing benzothiophene derivatives involves the use of a three-carbon synthon for regiospecific synthesis of heterocycles, which can be further functionalized to yield benzothiophene aldehydes . Additionally, the synthesis of 6-methoxy-2-(4-methoxyphenyl)benzothiophene, an isomer of the compound , has been achieved through bromination, thioetherification, and cyclization-rearrangement reactions, indicating the versatility of synthetic methods available for such compounds .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be influenced by substituents on the benzene ring. For example, the methoxy group can cause significant deformations of the exo-cyclic bond angles due to steric interactions, as observed in crystal structure studies and supported by ab initio calculations . The crystal structure of a related compound, 1-(4-methoxyphenyl)-3-phthalimido-4-thiomethyl-4-phenylmethyl-2-azetidinone, has been determined by X-ray diffraction, highlighting the importance of solid-state structure analysis in understanding the conformation of such molecules .

Chemical Reactions Analysis

The reactivity of 4-methoxybenzo[b]thiophene has been explored through various substitution reactions, including bromination, nitration, formylation, and acetylation. These reactions predominantly yield the 7-substituted product, demonstrating the regioselectivity of electrophilic substitution in the presence of methoxy groups . Such reactions are crucial for further functionalization of the benzothiophene core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be influenced by their molecular structure. For instance, the presence of methoxy groups can affect the electronic distribution within the molecule, which in turn can influence properties like fluorescence and liquid crystalline behavior. Compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit, which shares structural similarities with benzothiophenes, exhibit fluorescence and smectic-like packing at high temperatures . The mesogenic character of such units suggests potential applications in the synthesis of liquid crystalline polymeric systems .

科学研究应用

阿尔茨海默病中的淀粉样成像

淀粉样成像配体,包括某些苯并噻吩衍生物,已被研究用于测量阿尔茨海默病患者大脑内淀粉沉积的潜力。这些化合物,如[11C]PIB等,显示出早期检测和评估针对淀粉沉积的治疗的潜力,突显了化学衍生物在理解神经退行性疾病中的重要性(Nordberg, 2007)。

甲氧基苯酚的大气反应性

从生物质燃烧中排放的甲氧基苯酚已被研究其大气反应性。这些化合物经历各种反应,有助于二次有机气溶胶(SOA)的形成。了解甲氧基苯酚的大气行为可以为环境污染和气候变化模型提供信息(Liu, Chen, & Chen, 2022)。

杂环化合物合成

苯并噻吩,包括结构与4-甲氧基-2-(4-甲氧基苯基)-1-苯并噻吩相关的化合物,用于合成各种杂环化合物,如1-苯并呋喃和吲哚。这些过程展示了苯并噻吩在创造药理活性分子中的合成效用(Petrov & Androsov, 2013)。

木质素酸解

对木质素模型化合物的酸解研究,包括甲氧基苯酚衍生物,揭示了涉及将木质素分解为有价值化学品的化学途径。这些见解对于开发可持续的生物精炼技术至关重要(Yokoyama, 2015)。

苯并呋喃衍生物的抗菌特性

苯并呋喃及其衍生物,与甲氧基苯酚和苯并噻吩结构相关,已被探索其抗菌特性。这些化合物显示出在应对抗生素耐药性方面的潜力,突显了需要进一步研究类似化合物用于医学应用的必要性(Hiremathad et al., 2015)。

属性

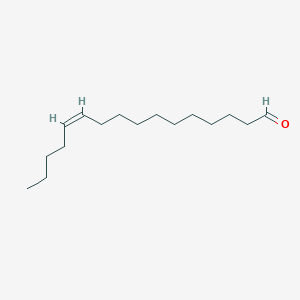

IUPAC Name |

4-methoxy-2-(4-methoxyphenyl)-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S/c1-17-12-8-6-11(7-9-12)16-10-13-14(18-2)4-3-5-15(13)19-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPMZOIHTPOBNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3S2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363298 |

Source

|

| Record name | 7M-367S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |

CAS RN |

90433-54-8 |

Source

|

| Record name | 7M-367S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B110316.png)